molecular formula C7H11ClN2O2 B7954495 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride

3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride

Cat. No.: B7954495
M. Wt: 190.63 g/mol
InChI Key: QIIGTZNNUVRAJM-UHFFFAOYSA-N
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Description

3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclic ring system with an oxygen bridge, making it a member of the oxabicyclo family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride typically involves the reaction of furfurylamine with maleimides. This reaction leads to the formation of the oxabicyclo skeleton through an intramolecular cyclization process . The reaction conditions often include the use of a solvent such as dioxane and may require heating to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in an organic solvent like dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Epoxides and other oxygenated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amides and other functionalized products.

Scientific Research Applications

3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride involves its interaction with molecular targets such as enzymes. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride is unique due to its amino group and monohydrochloride salt form, which confer distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c8-6-4-2-1-3(11-4)5(6)7(9)10;/h1-6H,8H2,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIGTZNNUVRAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C(C1O2)C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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